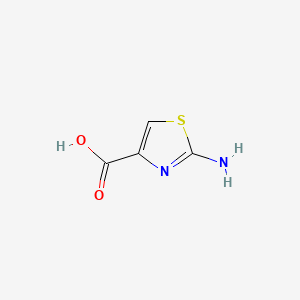

2-Aminothiazole-4-carboxylic acid

Overview

Description

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazole ring in its structure makes it a valuable scaffold in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with ethyl 2-bromoacetate in ethanol, followed by hydrolysis to yield the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and solvent choice, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Due to its antimicrobial and anticancer properties, it is explored as a potential therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-aminothiazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: Lacks the carboxylic acid group but shares the thiazole ring structure.

2-Aminothiazoline-4-carboxylic acid: Similar structure but with a thiazoline ring instead of a thiazole ring.

2-Chlorothiazole-4-carboxylic acid: Contains a chlorine atom instead of an amino group.

Uniqueness

2-Aminothiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research .

Biological Activity

2-Aminothiazole-4-carboxylic acid (AtC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 144.16 g/mol

- CAS Number : 1501882

This compound acts primarily as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. Its structure mimics the pharmacophore features of carbapenem hydrolysates, allowing it to bind effectively to the active sites of MBLs, thus restoring the efficacy of antibiotics like meropenem against resistant bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study identified derivatives of this compound with an MIC (Minimum Inhibitory Concentration) as low as 0.06 µg/ml against M. tuberculosis H37Rv, outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .

| Compound | MIC (µg/ml) | Target |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH enzyme |

Inhibition of Metallo-β-lactamases

The compound has been shown to inhibit various classes of MBLs (B1, B2, B3), which are crucial for combating antibiotic resistance. Crystallographic studies revealed a common binding mode with these enzymes, suggesting a robust mechanism for restoring antibiotic activity in resistant strains .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of 2-aminothiazole derivatives. For instance, certain derivatives demonstrated IC50 values as low as 0.06 µM against dihydrofolate reductase (DHFR), indicating strong inhibition and potential use in cancer therapy .

Case Studies and Research Findings

- Study on Antitubercular Activity : A series of compounds derived from this compound were synthesized and tested for their activity against M. tuberculosis. The most potent compound showed remarkable inhibitory effects, leading to further investigations into its mechanism and potential clinical applications .

- Inhibition of Trypanosoma brucei : Oligoamides derived from 2-amino-5-alkylthiazole-4-carboxylic acids exhibited anti-trypanosomal activity, demonstrating the versatility of this scaffold in targeting various pathogens .

- Crystallographic Analysis : Detailed structural studies have provided insights into how this compound interacts at the molecular level with target enzymes, aiding in the design of more effective inhibitors for drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Aminothiazole-4-carboxylic acid in laboratory settings?

- Methodological Answer : Safe handling requires adherence to strict engineering controls and personal protective equipment (PPE). Use local exhaust ventilation to minimize airborne dust or aerosols . Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of spills, collect material using a sealed container to avoid dispersion and dispose of it according to hazardous waste regulations . Storage should be in a cool, dark place, separated from oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical synthesis involves condensation reactions. For example, ethyl 2-amino-thiazole-4-carboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. In one protocol, 3,4,5-trimethoxybenzoyl chloride reacts with ethyl 2-amino-thiazole-4-carboxylate in anhydrous conditions, followed by hydrolysis with NaOH to isolate the product . Nuclear Magnetic Resonance (NMR) (e.g., H NMR in CDCl) is used to confirm structural integrity, with characteristic peaks for the thiazole ring and carboxylic acid protons .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm) and amine groups (N-H stretch at ~3300 cm).

- NMR : H NMR in DMSO-d typically shows a singlet for the thiazole proton (~7.8 ppm) and a broad peak for the carboxylic acid proton (~12 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H] at m/z 159.02) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for improved yield?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Use palladium catalysts for cross-coupling reactions to introduce substituents on the thiazole ring .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics in condensation steps .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS is the gold standard. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cation exchange cartridges to isolate the compound from blood/urine .

- Internal Standard : Use structural analogs (e.g., 2-aminothiazoline-4-carboxylic acid) to correct for ionization suppression .

- Mobile Phase : 0.5% trifluoroacetic acid in methanol achieves optimal peak symmetry and retention time (~4.2 min) .

- Validation : Ensure linearity (R > 0.99) across 10–500 ng/mL and limit of detection (LOD) < 1 ng/mL .

Q. What role does this compound play in photochemical studies?

- Methodological Answer : Its photochemical behavior in low-temperature matrices reveals unique reactivity:

- UV Irradiation : Generates radicals detectable via electron paramagnetic resonance (EPR) spectroscopy .

- Isolation of Intermediates : Matrix isolation techniques (e.g., argon matrices at 10 K) combined with IR spectroscopy track transient species like thiazole-derived carbenes .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer :

- Antimicrobial Studies : Coupling with coumarin derivatives enhances activity against Enterococcus faecalis by disrupting membrane integrity (assayed via fluorescence microscopy with propidium iodide) .

- Antifungal SAR : Substituents at the 4-position (e.g., aryl groups) improve binding to fungal cytochrome P450 enzymes, as shown in docking simulations (Glide SP scoring) .

Q. What are the challenges in interpreting toxicokinetic data for this compound metabolites?

- Methodological Answer :

Properties

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLDUALXSYSMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363550 | |

| Record name | 2-Aminothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40283-41-8 | |

| Record name | 2-Aminothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.